![molecular formula C17H14FN3O4S2 B2483586 3-氟-N-[4-(6-甲磺基吡啶-3-基)苯基]苯磺酰胺 CAS No. 921585-25-3](/img/structure/B2483586.png)
3-氟-N-[4-(6-甲磺基吡啶-3-基)苯基]苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves strategic functionalization of the benzene ring and the introduction of sulfonyl and fluorine groups to achieve the desired chemical properties. While specific synthesis details for “3-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide” are not directly available, related compounds have been synthesized through methods such as microwave irradiation and amidation reactions, indicating potential pathways for its synthesis as well (Gul et al., 2016).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further modified with various substituents to impart specific chemical properties. X-ray crystallography and spectroscopic methods, such as FT-IR, NMR, and UV-Vis, are commonly employed to elucidate their structure, revealing details such as bond lengths, angles, and the spatial arrangement of atoms (Ceylan et al., 2015).
Chemical Reactions and Properties
Benzenesulfonamide derivatives participate in a variety of chemical reactions, including N-demethylation, rearrangement reactions, and electrophilic substitution. These reactions are influenced by the presence of electron-withdrawing or donating groups on the benzene ring, affecting the compound's reactivity and the types of products formed. For example, the N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant demonstrates the versatility of these compounds in synthetic chemistry (Yi et al., 2020).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are crucial for understanding the compound's behavior in different environments and applications. The crystal structure analysis provides insights into the molecule's arrangement in the solid state, highlighting the importance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in determining the compound's physical properties (Rodrigues et al., 2015).
Chemical Properties Analysis
The chemical properties of “3-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide” and related compounds are significantly influenced by their functional groups. The sulfonyl and fluorine groups impart characteristics such as acidity, reactivity towards nucleophiles, and the ability to form hydrogen bonds, which are critical for their biological activity and interactions with other molecules. These properties are explored through experimental and theoretical studies, including density functional theory (DFT) calculations, to predict reactivity and stability (Deng et al., 2021).
科学研究应用
环氧合酶抑制
Hashimoto et al. (2002) 进行的一项研究探讨了各种苯磺酰胺衍生物(包括含氟原子的衍生物)对环氧合酶-2(COX-2)和环氧合酶-1(COX-1)酶的影响。在这些化合物中引入氟原子保留了COX-2的效力并增加了COX1/COX-2的选择性。
细胞毒性和肿瘤特异性
Gul等人(2016年) Gul et al., 2016 合成了一系列新的4-(3-(4-取代苯基)-3a,4-二氢-3H-吲哚并[1,2-c]吡唑-2-基)苯磺酰胺,并对其进行了细胞毒性、肿瘤特异性和作为碳酸酐酶抑制剂的潜力进行了测试。其中一些化合物,特别是带有氟取代基的化合物,显示出有趣的细胞毒性活性。
在亲电性不对称氟化中的潜力
Liu等人(2000年) Liu et al., 2000 开发了构建苯磺酰胺衍生物的新方法,包括3,3-二取代和3,3-螺-2H,4H-苯并[e]1,2-噻嗪-1,1-二酮。这些方法在亲电性不对称氟化领域可能很有用。
碳酸酐酶抑制
Bilginer等人(2019年) Bilginer et al., 2019 合成了含有苯磺酰胺基团的化合物,并评估了它们作为碳酸酐酶同工酶抑制剂的效果。他们发现,含有4-氟取代基的衍生物能有效抑制人类细胞溶酶体同工酶hCA I和II,突显了它们在治疗中这些同工酶活性失调的潜力。
光动力疗法应用
Pişkin等人(2020年) Pişkin等人,2020年 合成了新的含有苯磺酰胺衍生物基团的锌酞菁,并评估了它们在光动力疗法应用中的性质。他们发现这些化合物具有高的单线态氧量子产率,使它们在癌症治疗中作为II型光敏剂具有潜力。
抗菌活性
Sarvaiya等人(2019年) Sarvaiya et al., 2019 合成了含有苯磺酰胺衍生物的芳基偶氮吡唑酮夹杂杂环化合物,并评估了它们的抗菌活性。他们发现对各种细菌和真菌具有显著的活性。
属性
IUPAC Name |
3-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S2/c1-26(22,23)17-10-9-16(19-20-17)12-5-7-14(8-6-12)21-27(24,25)15-4-2-3-13(18)11-15/h2-11,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNARWEHCNWLYIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

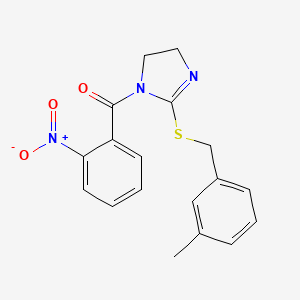
![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2483506.png)
![8-bromo-7-{2-[(5-chloro-2-methoxyphenyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2483507.png)
![7-(3,4-dimethoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2483508.png)

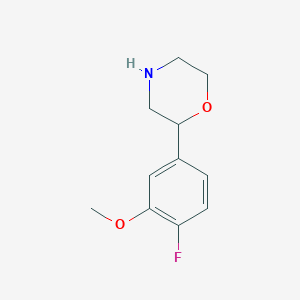
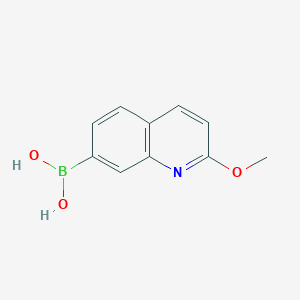
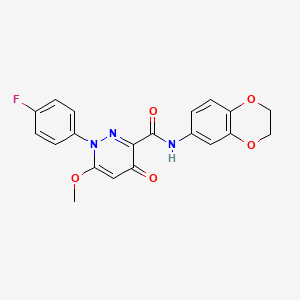
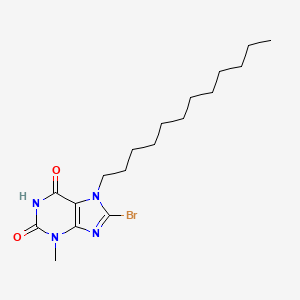
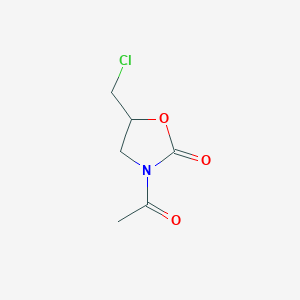
![ethyl 1-(11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carbonyl)piperidine-3-carboxylate](/img/structure/B2483522.png)
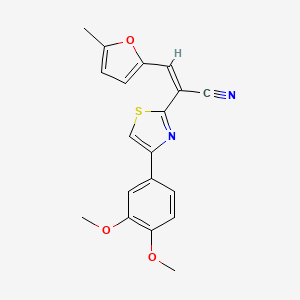
![N-(3-chlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2483524.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2483526.png)